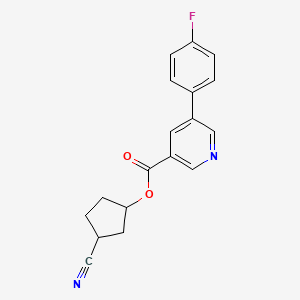
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide, also known as BML-111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties. In recent years, there has been a growing interest in the potential use of BML-111 in the treatment of various inflammatory and pain-related conditions.
Wirkmechanismus
The exact mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators such as leukotrienes. By inhibiting the activity of 5-LOX, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide may reduce inflammation and pain.
Biochemical and physiological effects:
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and prostaglandins. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to reduce the infiltration of inflammatory cells into tissues. These effects may contribute to the anti-inflammatory and analgesic properties of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide. One area of interest is the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in the treatment of chronic pain conditions. Additionally, there is interest in exploring the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in combination with other drugs for the treatment of inflammatory conditions. Finally, there is interest in further elucidating the mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide and identifying potential off-target effects.
Synthesemethoden
The synthesis of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves the reaction of 3-(2-methylpyrazol-3-yl)piperidine-1-carboxylic acid with N-butyl-N-methylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and sepsis. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-5-10-17(2)15(20)19-11-6-7-13(12-19)14-8-9-16-18(14)3/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGQNNVQTRJXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)N1CCCC(C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)